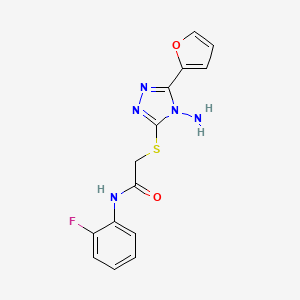

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12FN5O2S and its molecular weight is 333.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of the compound is C12H12N4O2S, with a molecular weight of approximately 268.32 g/mol. Its structure features a triazole ring fused with a furan moiety and a thioether linkage, which are critical for its biological activity.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₂S |

| Molecular Weight | 268.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | Not available |

Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various pathogens. A study focusing on similar compounds revealed that derivatives with furan and triazole moieties showed potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study by Barbuceanu et al., several triazole derivatives were synthesized and tested against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the triazole ring exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 μg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis of 1,2,4-triazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-donating groups on the phenyl ring significantly increases antimicrobial efficacy. The presence of sulfur in the thioether linkage also appears to play a crucial role in enhancing activity against resistant strains .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Alkyl chain length | Optimal length enhances activity |

| Substituents on triazole ring | Critical for antibacterial efficacy |

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Additional Biological Activities

Beyond antimicrobial and anticancer activities, triazole derivatives have been reported to exhibit:

- Antifungal Activity : Effective against various fungal strains.

- Antiviral Effects : Potential against viral infections due to their ability to inhibit viral replication.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers.

Aplicaciones Científicas De Investigación

Antiexudative Activity

Research indicates that derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibit significant antiexudative effects. A study utilizing a formalin-induced edema model in rats demonstrated that several synthesized compounds showed notable anti-exudative activity, with some surpassing the efficacy of sodium diclofenac, a commonly used anti-inflammatory drug. This suggests the potential for these compounds in managing inflammatory conditions.

Key Findings:

- Study Methodology: Formalin-induced edema model in Wistar rats.

- Results: Certain compounds demonstrated enhanced efficacy compared to standard treatments.

| Compound ID | Activity Type | Efficacy Compared to Standard |

|---|---|---|

| Compound A | Antiexudative | Higher than Sodium Diclofenac |

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. In vitro evaluations against HepG2 liver cancer cell lines revealed that certain derivatives exhibited potent anti-proliferative effects. For instance, one compound demonstrated an IC50 value as low as 16.782 µg/mL, indicating strong cytotoxicity.

Study Insights:

- Methodology: MTT assay to assess cell viability.

- Findings: Compounds showed varying degrees of cytotoxicity; compound with IC50 of 16.782 µg/mL was notably effective.

| Compound ID | Activity Type | IC50 Value (µg/mL) |

|---|---|---|

| Compound 7f | Anticancer | 16.782 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. The following structural features have been identified as influential in enhancing the pharmacological properties of these compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group at Position 2 | Increases anticancer potency |

| Triazole Ring | Essential for cytotoxicity |

| N-Arylation | Enhances anti-inflammatory effects |

Synthesis and Characterization

The synthesis of this compound typically involves alkylation processes using N-aryl-substituted α-chloroacetamides in an alkaline medium. The reaction conditions are crucial for optimizing yield and purity.

Synthesis Overview:

- Reagents: N-Aryl-substituted α-chloroacetamides.

- Solvent: Ethanol.

- Characterization Techniques: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds have provided valuable insights into their absorption and elimination profiles. For instance, a study measuring serum concentrations over time indicated that the maximum concentration was reached shortly after administration, followed by a mono-exponential decline.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | 150.8998 µg*h/ml |

| Half-life (t1/2) | 0.32 hours |

| Clearance (CL) | 1.086814 ml/h |

Propiedades

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQRKYZBVBJKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.